The compound is categorized under amino acids, particularly those that are modified with protective groups, in this case, the tert-butoxycarbonyl (Boc) group. It is often utilized in organic synthesis as an intermediate compound due to its functional groups that allow for further chemical transformations.
The synthesis of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid typically involves multiple steps, primarily focusing on the introduction of the Boc protecting group and subsequent coupling with thiazole derivatives.
The molecular structure of (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid features a thiazole ring fused with an acetic acid moiety.
(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid can undergo several types of chemical reactions:
The mechanism of action for (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid largely depends on its biological applications:
In biological systems, this compound may interact with various enzymes and receptors due to its structural features:
(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid has several important applications in scientific research:
(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid is a heterocyclic building block with the systematic IUPAC name [2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid. Its molecular formula is C₁₀H₁₄N₂O₄S, corresponding to a molecular weight of 258.29 g/mol [2] [3]. Structurally, it integrates three key moieties:
Table 1: Nomenclature and Identifiers
| Designation | Value/Identifier |
|---|---|
| CAS Registry Number | 89336-46-9 |
| Common Synonyms | N-Boc-2-amino-4-thiazolacetic acid; 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid |
| MDL Number | MFCD02682394 |
| SMILES | O=C(Nc1scc(n1)CC(=O)O)OC(C)(C)C |
The Boc group confers crystallinity, evidenced by its solid-state appearance as a white to off-white powder with a melting point of 166–170°C [3] [8]. Hygroscopicity necessitates storage under inert gas at <15°C to prevent decomposition [3].
Thiazole derivatives emerged as critical scaffolds in medicinal chemistry due to their prevalence in bioactive natural products (e.g., thiangazole anti-HIV agents) and synthetic pharmaceuticals [9]. The integration of Boc protection into thiazole chemistry addressed key challenges:
The Boc group’s orthogonal stability—resistant to bases and nucleophiles but cleaved by acids (e.g., TFA)—makes this derivative indispensable in multistep syntheses [7]. Key applications include:
Peptide Modifications
The acetic acid moiety facilitates coupling with amino groups via carbodiimide-mediated amidation, incorporating thiazole units into peptide chains. For example, it served as a precursor in P-glycoprotein (P-gp) inhibitors, where the thiazole core enhanced ATPase modulation [4].
Heterocycle Elaboration
Table 2: Physicochemical and Handling Specifications
| Property | Value/Specification |
|---|---|
| Purity (HPLC) | >98.0% |
| Melting Point | 166–170°C |
| Storage Conditions | -20°C, sealed, inert atmosphere |
| Solubility | DMSO, methanol, dichloromethane |
Industrial adoption is reflected in vendor pricing (e.g., €124.00/g from TCI Chemicals) and hazard classification as an Irritant (H315-H319-H335) [3] [8]. Its utility persists in synthesizing protease inhibitors and anticancer agents, where Boc deprotection occurs late-stage to avoid side reactions [4] [7].
Table 3: Boc Reactivity Profile in Synthesis
| Reaction Condition | Boc Stability | Application Example |
|---|---|---|
| Base (pyridine, Et₃N) | Stable | Amide coupling of acetic acid group |
| Acid (TFA, HCl) | Cleaved | Deprotection for amine functionalization |
| Nucleophiles (Grignards) | Stable | Nucleophilic addition at C-5 thiazole |
| Reducing agents (NaBH₄) | Stable | Ketone/aldehyde reduction in substrates |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2